An In-depth Technical Guide to 3-Butyn-2-one
An In-depth Technical Guide to 3-Butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Butyn-2-one, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, key chemical reactions, and illustrative experimental protocols.
Chemical Identity and Properties
3-Butyn-2-one, a terminal acetylenic methyl ketone, is a highly reactive compound utilized in a variety of chemical transformations. Its structure features both a ketone functional group and a terminal alkyne, making it a valuable building block in the synthesis of complex molecules.
IUPAC Name: but-3-yn-2-one[1][2] CAS Number: 1423-60-5[1][3] Synonyms: Methyl ethynyl ketone, Acetylacetylene, Ethynyl methyl ketone, 1-Butyn-3-one[2][3][4]
The key physicochemical properties of 3-Butyn-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄O | [1][3] |
| Molecular Weight | 68.07 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow-orange liquid | [5][6] |
| Odor | Penetrating, lacrimatory | [5][6] |
| Boiling Point | 85 °C (lit.) | [5] |
| Density | 0.87 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.406 (lit.) | [5] |
| Flash Point | -1 °C (closed cup) | |
| Solubility | Soluble in water | [5] |
Safety and Handling
3-Butyn-2-one is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Classification | GHS Statements |
| Flammability | H225: Highly flammable liquid and vapor |
| Acute Toxicity | H300: Fatal if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data sourced from PubChem CID 15018.[2]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Key Chemical Reactions and Applications
3-Butyn-2-one is a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds and carbon-carbon bonds. Its reactivity is dominated by the electrophilic nature of the double bond and the acidity of the terminal alkyne proton.
One of the most notable reactions involving 3-Butyn-2-one is the Michael addition . It can undergo a double Michael reaction with dinucleophiles to synthesize various nitrogen-containing heterocycles. For instance, its reaction with ortho-tosylamidophenyl malonate, catalyzed by chiral aminophosphines, yields indolines.[5] It also reacts with nitrogen-containing tethered diacids to form pipecolic acid derivatives.[7]
In the realm of natural product synthesis, 3-Butyn-2-one was utilized as a starting material in the total synthesis of the clerodane diterpenoid (+/-)-sacacarin.[5][8] Furthermore, it serves as a substrate in stereoselective conjugate arylation reactions mediated by gallium(III) chloride to produce (E)-α,β-unsaturated ketones.[5][8]
Caption: Generalized scheme of a Michael addition reaction involving 3-Butyn-2-one.
Illustrative Experimental Protocols
Synthesis of 4-Triisopropylsilyl-3-butyn-2-one from 4-Triisopropylsilyl-3-butyn-2-ol [9]
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Reaction Overview: This protocol describes the oxidation of a secondary propargylic alcohol to the corresponding ynone using manganese dioxide (MnO₂).
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Materials and Equipment:
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4-Triisopropylsilyl-3-butyn-2-ol
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Technical grade Manganese Dioxide (85%)
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Dichloromethane (CH₂Cl₂)
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Celite
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Round-bottomed flask
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Magnetic stir bar
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Rubber septum with argon inlet
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Filtration apparatus
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-
Procedure:
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A flame-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with argon.
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The flask is charged sequentially with CH₂Cl₂ (54 mL), 4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol), and technical grade MnO₂ (34.4 g, 336.9 mmol), which is added in one portion.
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The reaction mixture is stirred at room temperature for 30 minutes.
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The mixture is then filtered through a short pad of Celite to remove the MnO₂.
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The filtrate is concentrated to yield the product.
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Caption: General workflow for the oxidation of an alcohol to a ketone.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Butyn-2-one [webbook.nist.gov]
- 4. 3-Butyn-2-one (CAS 1423-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Butyn-2-one | 1423-60-5 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. 3-Butyn-2-one | CAS#:1423-60-5 | Chemsrc [chemsrc.com]
- 8. 3-Butyn-2-one 95 1423-60-5 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
